molecular formula C13H14FN3OS B2523649 5-(4-fluorophenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 694465-31-1

5-(4-fluorophenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2523649
CAS RN: 694465-31-1
M. Wt: 279.33
InChI Key: NBOPEFZHTRFOMP-UHFFFAOYSA-N
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Description

The compound "5-(4-fluorophenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, a heterocyclic compound that has garnered significant interest due to its potential pharmacological applications. The presence of a fluorophenyl group in the structure is known to confer novel properties to the compound, which has stimulated research into various 1,2,4-triazole derivatives .

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves multi-step reactions starting from various substituted phenyl compounds. For instance, a series of thiazolotriazoles were synthesized from 3-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol, characterized by IR, 1H NMR, mass, and elemental analysis . Similarly, the synthesis of S-alkyl derivatives of 4-amino-5-(5-(3-fluorophenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol was achieved through step-by-step organic synthesis methods, confirmed by IR spectrophotometry, 1H NMR spectroscopy, and elemental analysis .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using various spectroscopic techniques. For example, the crystal structure of a related compound, 4-amino-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5(4H)one monohydrate, was determined by X-ray diffraction, revealing a non-planar structure with a significant dihedral angle between the thiophene and 1,2,4-triazole rings .

Chemical Reactions Analysis

The reactivity of 1,2,4-triazole derivatives can lead to the formation of various compounds with a wide range of activities. For instance, the reaction of cyclization of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol in the presence of aryl- or heterylacetic acids in POCl3 led to the formation of new triazole thiadiazoles . Additionally, the transformation of 5-thiophene-(3-ylmethyl)-4R-1,2,4-triazole-3-thiols into thioethanones, thioacetamides, and other derivatives has been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are typically characterized using a combination of spectroscopic and analytical techniques. For example, the physical and chemical properties of S-5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol derivatives were explored, and the structure of the synthesized compounds was confirmed using 1H NMR spectroscopy, chromatography-mass spectrometry, and elemental analysis . The introduction of various substituents can lead to changes in toxicity, as observed in a study where the introduction of a nitrobenzylidene substituent led to a reduction in acute toxicity .

Scientific Research Applications

5-(4-fluorophenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. This category of compounds has garnered attention for their diverse applications in various scientific research fields due to their unique chemical structure and properties. Although the specific compound does not directly appear in the literature reviewed, insights from closely related 1,2,4-triazole derivatives offer a valuable understanding of the potential scientific research applications and properties of such compounds.

Chemical and Physical Properties of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives are highlighted for their significant chemical and physical properties, making them a focal point in the development of new materials and pharmaceuticals. For instance, heterocyclic compounds like 1,2,4-triazoles are crucial in modern organic chemistry and have applications across medicine, pharmacy, agriculture, and material production (Khilkovets, 2021). Their synthesis and the exploration of their physical-chemical properties are essential for creating novel compounds with desired activities and functionalities.

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor activities of 1,2,4-triazole derivatives have been extensively studied. These compounds have been synthesized and evaluated for their ability to inhibit the growth of various bacterial and fungal strains, showing good to moderate activity in many cases. The diverse structural modifications of these derivatives allow for the tuning of their biological activities, making them promising candidates for drug development (Bayrak et al., 2009; Bayrak et al., 2009). Additionally, some derivatives have been found to exhibit promising antitumor properties, offering pathways for the development of new anticancer agents.

properties

IUPAC Name

3-(4-fluorophenyl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3OS/c14-10-5-3-9(4-6-10)12-15-16-13(19)17(12)8-11-2-1-7-18-11/h3-6,11H,1-2,7-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOPEFZHTRFOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=NNC2=S)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-fluorophenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

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